molecular formula C2H5NO2 B12060900 2-amino-2,2-dideuterioacetic acid

2-amino-2,2-dideuterioacetic acid

Cat. No.: B12060900
M. Wt: 78.072 g/mol
InChI Key: DHMQDGOQFOQNFH-RJODLBAVSA-N
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Description

2-amino-2,2-dideuterioacetic acid is a deuterated analog of glycine, where the hydrogen atoms at the alpha carbon are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,2-dideuterioacetic acid typically involves the deuteration of glycine. One common method is the exchange reaction of glycine with deuterium oxide (D₂O) under basic conditions. The reaction is usually carried out by dissolving glycine in D₂O and adding a base such as sodium hydroxide. The mixture is then heated to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterium oxide. The process requires careful control of reaction conditions to ensure high yield and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

2-amino-2,2-dideuterioacetic acid can undergo various chemical reactions similar to those of glycine. These include:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted amino acids or peptides.

Scientific Research Applications

2-amino-2,2-dideuterioacetic acid has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and pharmacokinetics studies.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-2,2-dideuterioacetic acid involves its incorporation into biochemical pathways where it can replace glycine. The presence of deuterium atoms can alter the kinetic isotope effects, providing insights into reaction mechanisms and enzyme activities. The molecular targets and pathways involved are similar to those of glycine, but the deuterium substitution can lead to differences in reaction rates and product distributions.

Comparison with Similar Compounds

Similar Compounds

    Glycine: The non-deuterated analog of 2-amino-2,2-dideuterioacetic acid.

    2-amino-3,3-dideuterioacetic acid: Another deuterated analog with deuterium atoms at different positions.

    2-amino-2,2-difluoroacetic acid: A fluorinated analog with different chemical properties.

Uniqueness

This compound is unique due to its deuterium substitution, which provides distinct isotopic properties. This makes it valuable for studies involving kinetic isotope effects and NMR spectroscopy. Its stability and similarity to glycine allow it to be used in various biochemical and industrial applications where isotopic labeling is required.

Properties

Molecular Formula

C2H5NO2

Molecular Weight

78.072 g/mol

IUPAC Name

2-amino-2,2-dideuterioacetic acid

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,2+1

InChI Key

DHMQDGOQFOQNFH-RJODLBAVSA-N

Isomeric SMILES

[2H]C([2H])([13C](=O)O)N

Canonical SMILES

C(C(=O)O)N

Origin of Product

United States

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